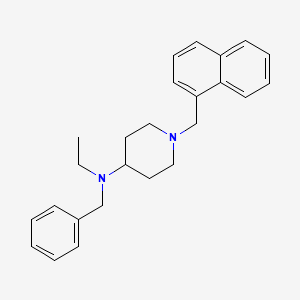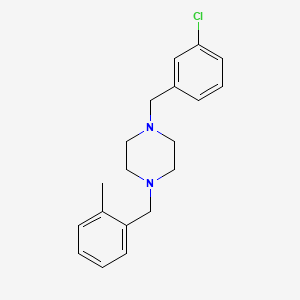![molecular formula C11H14ClN3O4 B10884038 2-{2-chloro-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenoxy}acetohydrazide](/img/structure/B10884038.png)
2-{2-chloro-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenoxy}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Chloro-6-ethoxy-4-(hydroxyiminomethyl)phenoxy]acetohydrazide is an organic compound with the molecular formula C11H14ClN3O4 It is characterized by the presence of a chloro-substituted phenoxy group, an ethoxy group, and a hydroxyiminomethyl group attached to an acetohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-6-ethoxy-4-(hydroxyiminomethyl)phenoxy]acetohydrazide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with hydroxylamine hydrochloride to form the hydroxyiminomethyl derivative.
Acetohydrazide Formation: The hydroxyiminomethyl derivative is then reacted with ethyl chloroacetate in the presence of a base, such as sodium ethoxide, to form the corresponding ester.
Hydrazide Formation: The ester is subsequently treated with hydrazine hydrate to yield the final product, 2-[2-Chloro-6-ethoxy-4-(hydroxyiminomethyl)phenoxy]acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-Chloro-6-ethoxy-4-(hydroxyiminomethyl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyiminomethyl group can be oxidized to form corresponding oxime derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetohydrazides.
Aplicaciones Científicas De Investigación
2-[2-Chloro-6-ethoxy-4-(hydroxyiminomethyl)phenoxy]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mecanismo De Acción
The mechanism of action of 2-[2-Chloro-6-ethoxy-4-(hydroxyiminomethyl)phenoxy]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyiminomethyl group can form hydrogen bonds with active site residues, while the chloro and ethoxy groups can enhance binding affinity through hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-Chloro-6-ethoxy-4-(hydroxyiminomethyl)phenoxy]acetic acid
- 2-[2-Chloro-6-ethoxy-4-(hydroxyiminomethyl)phenoxy]acetohydrazone
- 2-[2-Chloro-6-ethoxy-4-(hydroxyiminomethyl)phenoxy]acetate
Uniqueness
2-[2-Chloro-6-ethoxy-4-(hydroxyiminomethyl)phenoxy]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyiminomethyl group allows for unique interactions with biological targets, while the chloro and ethoxy groups enhance its stability and solubility.
Propiedades
Fórmula molecular |
C11H14ClN3O4 |
|---|---|
Peso molecular |
287.70 g/mol |
Nombre IUPAC |
2-[2-chloro-6-ethoxy-4-[(E)-hydroxyiminomethyl]phenoxy]acetohydrazide |
InChI |
InChI=1S/C11H14ClN3O4/c1-2-18-9-4-7(5-14-17)3-8(12)11(9)19-6-10(16)15-13/h3-5,17H,2,6,13H2,1H3,(H,15,16)/b14-5+ |
Clave InChI |
QSOBMAJGOQGXOM-LHHJGKSTSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=N/O)Cl)OCC(=O)NN |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=NO)Cl)OCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-phenylacetamide](/img/structure/B10883970.png)
![Azepan-1-yl[1-(phenylcarbonyl)piperidin-3-yl]methanone](/img/structure/B10883976.png)
methanone](/img/structure/B10883987.png)


![5-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884017.png)

![1-[4-(Naphthalene-1-carbonyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10884039.png)
![4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-2-methoxyphenyl methyl ether](/img/structure/B10884043.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine](/img/structure/B10884044.png)
![N'-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dipropylimidoformamide](/img/structure/B10884048.png)
![1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine](/img/structure/B10884059.png)
